2-Chlorooxazolo[5,4-c]pyridine hydrochloride
Overview
Description
2-Chlorooxazolo[5,4-c]pyridine hydrochloride is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with an amine to form an amide intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring. The final product is obtained by treating the oxazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chlorooxazolo[5,4-c]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-oxazole derivative, while oxidation can produce an oxazole N-oxide.
Scientific Research Applications
2-Chlorooxazolo[5,4-c]pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in the development of probes and inhibitors for studying enzyme activity and protein interactions.
Material Science:
Chemical Synthesis: As an intermediate, it facilitates the construction of more complex heterocyclic systems used in various chemical research projects.
Mechanism of Action
The mechanism of action of 2-Chlorooxazolo[5,4-c]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxazole and pyridine rings allows for interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s efficacy and selectivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Chlorooxazole: A simpler analog with only the oxazole ring.
2-Chloropyridine: Contains only the pyridine ring.
Oxazolo[4,5-b]pyridine: A structural isomer with a different ring fusion pattern.
Uniqueness
2-Chlorooxazolo[5,4-c]pyridine hydrochloride is unique due to its fused ring system, which combines the properties of both oxazole and pyridine. This fusion enhances its chemical reactivity and potential for diverse applications compared to simpler analogs. The presence of the chlorine atom also provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific endeavors.
Properties
IUPAC Name |
2-chloro-[1,3]oxazolo[5,4-c]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O.ClH/c7-6-9-4-1-2-8-3-5(4)10-6;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACKTPPTLAURIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(O2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679077 | |
Record name | 2-Chloro[1,3]oxazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-05-3 | |
Record name | 2-Chloro[1,3]oxazolo[5,4-c]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-[1,3]oxazolo[5,4-c]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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